2-Sulfamoylthieno[3,2-c]pyridine
Description
2-Sulfamoylthieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine scaffold with a sulfamoyl (-SO₂NH₂) substituent at the 2-position. This structural motif confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including antimicrobial, anticancer, and neurological activities.
Properties
Molecular Formula |
C7H6N2O2S2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
thieno[3,2-c]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11) |
InChI Key |
IERFEAOVBPRIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Heterocyclic Cores
| Compound | Core Structure | Key Substituents | Electronic Features |
|---|---|---|---|
| 2-Sulfamoylthieno[3,2-c]pyridine | Thiophene + pyridine | -SO₂NH₂ at C2 | High polarizability (S atom) |
| Furo[3,2-c]pyridines | Furan + pyridine | Varied (e.g., -CH₃, -Cl) | Lower π-density (O atom) |
| Chromeno[3,2-c]pyridines | Chromene + pyridine | -R groups at C10 | Planar, lipophilic |
Neurological Targets
- Thieno[3,2-c]pyridines: Exhibit high affinity for serotonin receptors (5-HT₁ and 5-HT₂) but weak dopamine D₂ receptor binding. For example, arylpiperazine-thieno derivatives show antipsychotic activity by blocking apomorphine-induced behaviors .
- Furo[3,2-c]pyridines : Similar behavioral effects (e.g., antipsychotic activity) but distinct electrophysiological profiles. Lead compounds selectively modulate dopamine neurons in brain regions A9 vs. A10 .
- Chromeno[3,2-c]pyridines: Act as MAO-B inhibitors (IC₅₀ = 1–10 μM) but show minimal cholinesterase inhibition, unlike sulfamoyl analogs .
Table 2: Pharmacological Activity Comparison
| Compound | Target | Activity (IC₅₀ or Affinity) | Mechanism |
|---|---|---|---|
| This compound | 5-HT receptors | High affinity (nM range) | Antipsychotic, anti-thrombotic |
| Furo[3,2-c]pyridines | 5-HT/Dopamine receptors | Moderate 5-HT affinity (μM range) | Atypical antipsychotic |
| Chromeno[3,2-c]pyridines | MAO-B | IC₅₀ = 1.2–9.8 μM | Neuroprotective |
Photophysical and Electronic Properties
The sulfamoyl group and sulfur atom in thieno[3,2-c]pyridines significantly impact UV-Vis absorption and emission:
- Thieno[3,2-c]pyridines: Absorb at longer wavelengths (λmax ~300–350 nm) compared to furo analogs due to sulfur’s polarizability. Emission spectra are tunable via substituents .
- Furo[3,2-c]pyridines : Exhibit λmax ~250–300 nm with smaller Stokes shifts. Bifuro derivatives (e.g., compound 20) show red-shifted absorption (322 nm) via partial π-overlap .
Table 3: Photophysical Data
| Compound | λmax (nm) | Emission λ (nm) | Stokes Shift (nm) | Reference |
|---|---|---|---|---|
| This compound | 315* | 380* | 65 | [7] |
| Furo[3,2-c]pyridine (Compound 19) | 250 | 388 | 138 | [5] |
| Bifuro[3,2-c]pyridine (20) | 322 | 374 | 52 | [5] |
*Estimated based on structural analogs.
Antimicrobial and Anticancer Profiles
- Sulfamoyl Derivatives: The -SO₂NH₂ group enhances antimicrobial activity by mimicking p-aminobenzoic acid, disrupting folate synthesis. Thieno analogs show broader spectra than furo[3,2-c]pyridines .
- Benzofuro[3,2-c]quinolines: Exhibit potent antiproliferative activity (GI₅₀ <1 μM in renal and melanoma cell lines) via topoisomerase-II inhibition, surpassing thieno derivatives in cytotoxicity .
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